

Vidofludimus selectivity compared to other immunomodulators

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

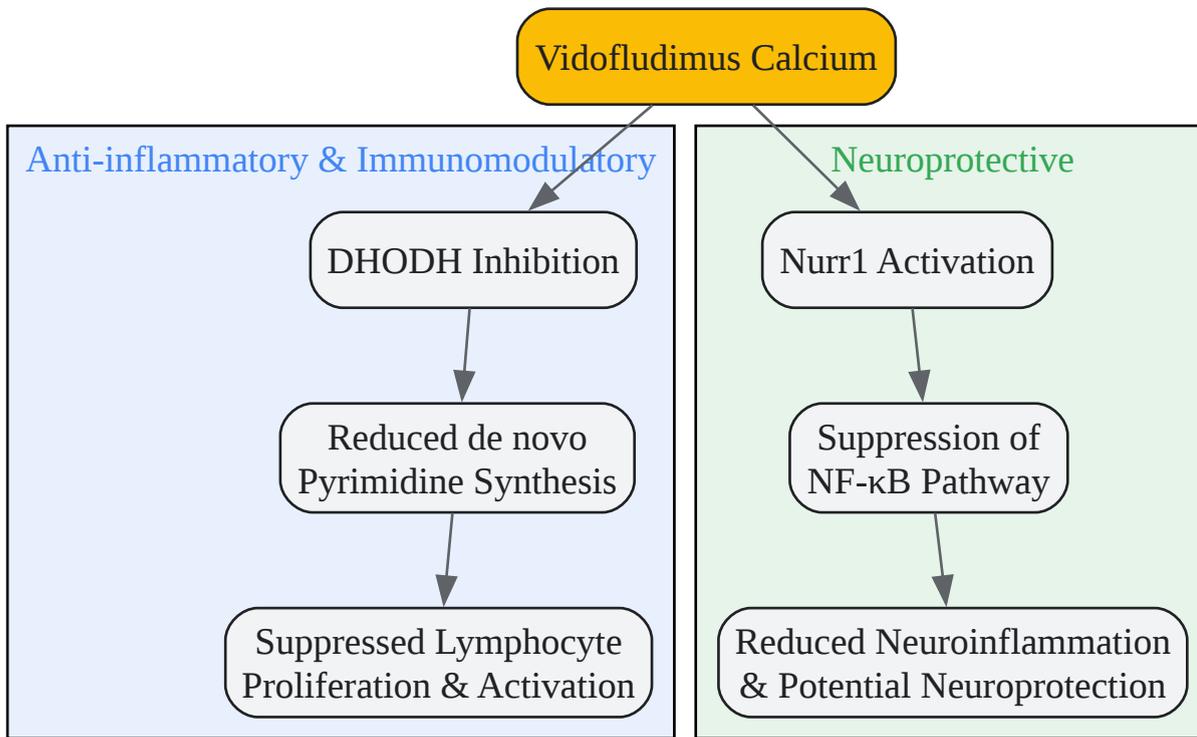
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Mechanism of Action and Experimental Evidence

Vidofludimus calcium's selectivity is rooted in its dual mechanism, which combines potent anti-inflammatory action with a direct neuroprotective pathway.

- **Molecular Target:** As a second-generation dihydroorotate dehydrogenase (DHODH) inhibitor, it shares a high-level target with first-generation drugs like leflunomide. DHODH is a key mitochondrial enzyme in the *de novo* pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes. Inhibition selectively targets rapidly dividing immune cells involved in autoimmune attacks [1] [2].
- **Unique Neuroprotective Pathway:** Beyond DHODH inhibition, **vidofludimus** calcium directly activates the nuclear receptor-related 1 (Nurr1) protein. Nurr1 is a key regulator of inflammatory responses and neuronal health in the central nervous system. Its activation is believed to suppress NF- κ B-driven neuroinflammation, a major contributor to chronic disease progression in conditions like multiple sclerosis. This mechanism is independent of focal inflammation and is considered the source of its potential neuroprotective effect [3] [1] [4].

The diagram below illustrates this dual mechanism of action.



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Key Clinical Trial Data and Protocols

The promising profile of **vidofludimus** calcium is supported by data from several rigorous clinical trials. Key study designs and outcomes are summarized below.

Trial Name	Phase & Design	Patient Population	Primary Endpoint(s) & Key Efficacy Results	Key Safety Findings
COMPONENT [2]	Phase 2, Randomized, Double-blind, Placebo-controlled	241 adults with active Rheumatoid Arthritis on methotrexate	Primary: ACR20 at 13 weeks. Result: Numerical superiority to placebo, not statistically significant. Outcome: Trial provided key safety and pharmacokinetic data [2].	Safety profile similar to placebo. No significant elevation in liver enzymes, neutropenia, or alopecia vs. placebo —side effects associated with leflunomide [2].

Trial Name	Phase & Design	Patient Population	Primary Endpoint(s) & Key Efficacy Results	Key Safety Findings
CALLIPER [3] [1] [4]	Phase 2, Randomized, Double-blind, Placebo-controlled	467 patients with Progressive Multiple Sclerosis (PMS)	Primary: Percent Brain Volume Change (PBVC). Result: 4.7% reduction vs. placebo (not statistically significant). Secondary: 24-week Confirmed Disability Worsening (24wCDW). Result: 23.8% risk reduction vs. placebo. Disability Improvement: Over two-fold probability of 24-week confirmed disability improvement (HR=2.441) [3] [1].	Favorable safety and tolerability profile comparable to placebo. No new safety signals at the 45 mg once-daily dose [3].
EMPhASIS [3] [1]	Phase 2, Open-Label Extension (OLE)	182 patients with Relapsing-Remitting Multiple Sclerosis (RRMS)	Long-term Disability: At 144 weeks, 92.7% of patients remained free of 24-week confirmed disability worsening [3]. Disability Type: Only 13.8% of disability events were progression independent of relapse activity (PIRA), suggesting a positive effect on preventing silent progression [1].	Well-tolerated for up to 5.5 years. Low annualized discontinuation rate (~6.4%). Most adverse events were mild; serious adverse events were infrequent and not deemed related to treatment [3].

Research and Development Considerations

For researchers designing studies around similar compounds, the experimental protocols and emerging data from **vidofludimus** trials offer valuable insights:

- **Dosing and Administration:** In all cited trials (COMPONENT, CALLIPER, EMPhASIS), **vidofludimus** calcium was administered as a once-daily 45 mg oral dose. This regimen demonstrated sustained efficacy and tolerability over long-term treatment [3] [2].
- **Patient Selection for Neuroprotection Studies:** The CALLIPER trial specifically enrolled progressive MS patients who had been relapse-free for two years. A significant finding was that the treatment effect on disability was maintained in the **83.7% of patients who did not have gadolinium-enhancing (Gd+) lesions** at baseline [3] [1]. This suggests that clinical trials for neuroprotective agents should consider enrolling patients without active inflammation as a strategy to demonstrate efficacy beyond pure anti-inflammation.
- **Relevant Endpoints:** For progressive diseases, **24-week confirmed disability worsening (24wCDW)** is an accepted regulatory endpoint. Including measures of **confirmed disability improvement (CDI)**, as done in CALLIPER, can provide a more comprehensive picture of a drug's clinical benefit [3].

In summary, **vidofludimus** calcium represents a promising step toward more selective immunomodulation with additional neuroprotective potential. Its clinical profile, especially in progressive MS where treatment options are limited, certainly merits the ongoing phase 3 investigation.

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To cite this document: Smolecule. [Vidofludimus selectivity compared to other immunomodulators]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548869#vidofludimus-selectivity-compared-to-other-immunomodulators>]

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